2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene
Overview
Description
2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene is an organic compound characterized by the presence of fluorine, bromine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene derivatives and fluorinated alcohols.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of fluorinated pharmaceuticals.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The trifluoromethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: This compound shares structural similarities with 2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene, particularly in the presence of fluorinated ethoxy groups.
Tris(2,2,2-trifluoroethoxy)methane: Another fluorinated compound with similar chemical properties, used in various industrial applications.
Uniqueness
This compound is unique due to the combination of its bromine, fluorine, and trifluoromethoxy groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(2-fluoroethoxy)-4-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c10-7-5-6(16-9(12,13)14)1-2-8(7)15-4-3-11/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKOHXCGAXZWNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)OCCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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